molecular formula C20H23NO5 B4299870 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid

Cat. No. B4299870
M. Wt: 357.4 g/mol
InChI Key: HCZGESHLUVMQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid (PAPP) is a chemical compound that has been extensively researched for its potential therapeutic applications. PAPP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid is not fully understood. However, it is believed that 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has several advantages for lab experiments. It is a non-steroidal anti-inflammatory drug (NSAID), which makes it a safer alternative to steroids. 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to possess anti-tumor properties, which make it a potential candidate for cancer therapy. However, there are some limitations associated with the use of 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid in lab experiments. 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid is a relatively new compound, and its long-term safety has not been fully established. Further studies are needed to determine the optimal dosage and duration of treatment.

Future Directions

There are several future directions for the research on 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid. One potential area of research is the development of 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Another potential area of research is the development of 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid-based drugs for the treatment of cancer. Further studies are also needed to determine the optimal dosage and duration of treatment for 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid-based drugs.

Scientific Research Applications

3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been studied for its potential use in cancer therapy, as it has been shown to possess anti-tumor properties.

properties

IUPAC Name

3-[(2-phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-2-12-25-17-10-8-15(9-11-17)18(13-20(23)24)21-19(22)14-26-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZGESHLUVMQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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